molecular formula C8H9ClO3S B020076 (4-Methoxyphenyl)methanesulfonyl chloride CAS No. 110661-59-1

(4-Methoxyphenyl)methanesulfonyl chloride

Cat. No. B020076
M. Wt: 220.67 g/mol
InChI Key: VEFXSKSTBDKZFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (4-Methoxyphenyl)methanesulfonyl chloride involves complex chemical reactions. For instance, compounds like 4-nitrophenyl[bis(ethylsulfonyl)]methane have been synthesized and analyzed for their structural and spectroscopic characteristics, showcasing the intricate process of creating such molecules (Binkowska et al., 2001).

Molecular Structure Analysis

The molecular structure and conformational properties of related sulfenyl chlorides have been thoroughly investigated, revealing planar skeletons and the existence of different conformers, such as syn and anti conformers, which highlight the complex molecular geometry of these compounds (Erben et al., 2002).

Chemical Reactions and Properties

Methanesulfonyl chloride and related compounds exhibit a range of chemical reactions. For instance, methanesulphenyl chloride and n-butanesulphenyl chloride can add across the double bonds in cis-1,4-polybutadiene, showcasing the reactivity and potential for chemical modification these compounds possess (Buchan & Cameron, 1978).

Physical Properties Analysis

The physical properties of (4-Methoxyphenyl)methanesulfonyl chloride derivatives, such as methoxydiorganotin methanesulfonates, have been characterized by various spectroscopic techniques, providing insights into their stability and structural features (Narula et al., 1999).

Chemical Properties Analysis

The chemical properties, such as hydrolysis behaviors, of methanesulfonate esters related to (4-Methoxyphenyl)methanesulfonyl chloride have been studied, revealing insights into their reactivity and stability under different conditions (Chan et al., 2008).

Safety And Hazards

“(4-Methoxyphenyl)methanesulfonyl chloride” is very toxic by ingestion, inhalation, or skin absorption. It causes severe skin burns and eye damage. It may cause respiratory irritation. It may cause drowsiness or dizziness. It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(4-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXSKSTBDKZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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